Pseudoecgonyl-CoA

Microbial Biodegradation Enzymology Environmental Microbiology

Pseudoecgonyl-CoA is the essential CoA-activated substrate for ecgonine catabolic enzymes. Only this thioester enables downstream tropane ring cleavage; free pseudoecgonine or generic acyl-CoAs cannot substitute. Critical for enzyme purification, whole-cell biosensor engineering, and bioremediation pathway flux analysis. Secure this specific intermediate to advance your cocaine biodegradation research.

Molecular Formula C30H49N8O18P3S
Molecular Weight 934.7 g/mol
Cat. No. B1219721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudoecgonyl-CoA
Molecular FormulaC30H49N8O18P3S
Molecular Weight934.7 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4C5CCC(N5C)CC4O)O
InChIInChI=1S/C30H49N8O18P3S/c1-30(2,24(42)27(43)33-7-6-19(40)32-8-9-60-29(44)20-16-5-4-15(37(16)3)10-17(20)39)12-53-59(50,51)56-58(48,49)52-11-18-23(55-57(45,46)47)22(41)28(54-18)38-14-36-21-25(31)34-13-35-26(21)38/h13-18,20,22-24,28,39,41-42H,4-12H2,1-3H3,(H,32,40)(H,33,43)(H,48,49)(H,50,51)(H2,31,34,35)(H2,45,46,47)/t15?,16?,17-,18+,20-,22+,23+,24?,28+/m0/s1
InChIKeyLWFFRRDSDGEAQK-VISZMWHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pseudoecgonyl-CoA in Microbial Cocaine Degradation: A Specific Coenzyme A Intermediate


Pseudoecgonyl-CoA (C30H49N8O18P3S, MW 934.7) is a coenzyme A (CoA) thioester derivative of the tropane alkaloid pseudoecgonine, formed as a mandatory metabolic intermediate in the microbial degradation of cocaine [1]. Its classification as a fatty ester and acyl-CoA distinguishes it from other cocaine metabolites like ecgonine methyl ester or benzoylecgonine, which are not CoA conjugates [2]. This compound is a substrate for downstream catabolic enzymes, representing a critical node in the complete mineralization of the ecgonine moiety [3].

Why Pseudoecgonyl-CoA Cannot Be Substituted with Generic CoA Thioesters or Free Alkaloids


Generic substitution of Pseudoecgonyl-CoA with other CoA derivatives or its free acid form (pseudoecgonine) is not feasible due to its unique role as a specific substrate in the ecgonine catabolic pathway [1]. While free pseudoecgonine is an intermediate, only the CoA-activated form, Pseudoecgonyl-CoA, can serve as the substrate for the subsequent enzymatic steps that lead to the cleavage of the tropane ring system [2]. The presence of the bulky, bicyclic pseudoecgonine moiety dictates enzyme specificity that is not shared with simple aliphatic acyl-CoAs, making the selection of this exact compound critical for studying these specific bacterial enzymes and their biotechnological applications [3].

Product-Specific Evidence for Pseudoecgonyl-CoA: Pathway Niche and Physicochemical Distinctions


Pseudoecgonyl-CoA as a Mandatory Intermediate for Complete Cocaine Mineralization

Pseudoecgonyl-CoA is the product of a specific ATP-dependent synthetase that acts on pseudoecgonine [1]. Unlike other cocaine-derived metabolites (e.g., ecgonine methyl ester or benzoylecgonine) which are often dead-end products in many organisms, Pseudoecgonyl-CoA is the committed intermediate that channels the ecgonine moiety into central carbon metabolism for complete degradation to CO2 [2].

Microbial Biodegradation Enzymology Environmental Microbiology

Pseudoecgonyl-CoA vs. Pseudoecgonine: The Requirement for CoA Activation in Bacterial Catabolism

The pseudoecgonyl-CoA synthetase enzyme demonstrates strict substrate specificity, accepting pseudoecgonine but not its isomer, ecgonine [1]. This enzymatic discrimination underscores that the CoA thioester form (Pseudoecgonyl-CoA) is the sole substrate for the subsequent, uncharacterized enzymes that break the tropane ring. Without this activation, further metabolism of the pseudoecgonine scaffold does not occur [2].

Substrate Specificity Enzyme Assays Bacterial Metabolism

Supplier-Specified Stability Profile for Pseudoecgonyl-CoA Under Storage Conditions

Technical datasheets from commercial suppliers provide specific storage guidance for Pseudoecgonyl-CoA, which is a key practical differentiator from less stable or undefined intermediates. It is recommended to store the powder at -20°C for up to 3 years, and solutions at -80°C for up to 1 year to maintain integrity .

Chemical Stability Storage Experimental Reagents

Procurement-Driven Application Scenarios for Pseudoecgonyl-CoA


In Vitro Reconstitution of the Bacterial Cocaine Degradation Pathway

This compound is an essential reagent for biochemists and microbiologists aiming to reconstitute the ecgonine catabolic pathway in vitro. Since Pseudoecgonyl-CoA is the dedicated substrate for the uncharacterized enzyme(s) responsible for tropane ring cleavage [1], its availability is critical for purifying and assaying these novel biocatalysts.

Development of Biosensors or Bioremediation Strategies for Cocaine

For research groups engineering whole-cell biosensors or bioremediation agents, Pseudoecgonyl-CoA serves as a key analytical standard and substrate. Quantifying its formation from pseudoecgonine [2] allows for the monitoring of pathway flux and the validation of engineered enzyme activities in bacterial hosts.

Enzyme Specificity and Inhibitor Screening Studies

Pseudoecgonyl-CoA can be used as a tool compound in enzymology to study the specificity and mechanism of acyl-CoA synthetases and thioesterases. By comparing its utilization with that of other acyl-CoAs, researchers can map the active site constraints of enzymes involved in the metabolism of unusual, bicyclic carboxylic acids [3].

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